molecular formula C18H26N2OS B1609685 4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol CAS No. 335242-75-6

4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol

Cat. No. B1609685
CAS RN: 335242-75-6
M. Wt: 318.5 g/mol
InChI Key: HAQOEWGSBVQDHB-UHFFFAOYSA-N
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Description

4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol, commonly known as AMTB, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields, including biochemistry, pharmacology, and physiology. In

Mechanism of Action

AMTB inhibits TRPM8 by binding to a specific site on the channel. This binding prevents the channel from opening in response to cold temperatures or other stimuli. The inhibition of TRPM8 by AMTB results in a decrease in calcium influx into cells, which leads to a reduction in pain and hypersensitivity.
Biochemical and Physiological Effects
AMTB has been shown to have significant biochemical and physiological effects. In addition to its inhibition of TRPM8, AMTB has been shown to inhibit other ion channels and receptors, including the GABAA receptor and the P2X3 receptor. AMTB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

AMTB has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8, which allows for the specific targeting of this channel. AMTB is also stable and easy to synthesize, which makes it a useful tool for researchers. However, there are also limitations to the use of AMTB. It has been shown to have off-target effects on other ion channels and receptors, which may complicate the interpretation of results. Additionally, the effects of AMTB may vary depending on the experimental conditions and cell types used.

Future Directions

For the study of AMTB include the development of more selective inhibitors of TRPM8 and further investigation of its antioxidant properties and potential neuroprotective effects.

Scientific Research Applications

AMTB has been used in various scientific research applications, including the study of ion channels and receptors. AMTB is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is involved in the sensation of cold and pain. The inhibition of TRPM8 by AMTB has been shown to reduce cold and mechanical hypersensitivity in animal models of neuropathic pain.

properties

IUPAC Name

4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6/h7-8,10,21H,9,19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQOEWGSBVQDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335242-75-6
Record name BN-82451
Source ChemIDplus
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Record name BN-82451
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenol, 4-[2-(aminoethyl)-4-thiazolyl)]-2,6-bis(1,1-dimethylethyl) dihydrochloride
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Record name BN-82451
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Synthesis routes and methods

Procedure details

0.1 ml of a 40% solution of potassium hydroxide is added dropwise to a solution of 0.106 g (1.1 mmol) of the compound of Example 10 in 10 ml of methanol. After overnight stirring under reflux, the reaction mixture is concentrated under vacuum and the residue is diluted with dichloromethane and washed with a 1N solution of HCl then with 50 ml of a saturated solution of NaCl. The organic phase is separated and dried over magnesium sulphate, filtered and concentrated under vacuum. The expected product is obtained after chromatography on a silica column (eluent: 5% ethanol in dichloromethane) in the form of a brown foam with a yield of 76%.
[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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compound
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0.106 g
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10 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
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4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
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4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
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4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
Reactant of Route 5
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4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
Reactant of Route 6
4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol

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